molecular formula C18H14BrF4N3O2 B269661 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone

Cat. No. B269661
M. Wt: 460.2 g/mol
InChI Key: QCGPTIWVWRWHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone, also known as BDF-8634, is a novel small molecule inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a member of the protein kinase C family and plays a crucial role in T-cell activation and differentiation. BDF-8634 has shown potential as a therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders.

Mechanism of Action

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone works by inhibiting the activity of PKCθ, which plays a crucial role in T-cell activation and differentiation. PKCθ is involved in the downstream signaling of the T-cell receptor, and its activation leads to the production of pro-inflammatory cytokines. [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone binds to the ATP-binding site of PKCθ, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has been shown to reduce the production of pro-inflammatory cytokines in T-cells, leading to a reduction in inflammation. It has also been shown to reduce joint inflammation and bone destruction in a mouse model of rheumatoid arthritis. [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has several advantages for lab experiments, including its specificity for PKCθ, its favorable pharmacokinetic profile, and its demonstrated efficacy in preclinical studies. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone. One area of interest is its potential as a therapeutic agent for other autoimmune diseases and inflammatory disorders, such as multiple sclerosis and psoriasis. Another direction is to investigate the safety and efficacy of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone in clinical trials in humans. Additionally, the development of more potent and selective inhibitors of PKCθ could lead to improved therapeutic options for these diseases.

Synthesis Methods

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 6-bromo-2-cyclopropylquinoline-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanol in the presence of a base to form the intermediate [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone. The intermediate is then purified by column chromatography to obtain the final product.

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone has been extensively studied for its potential as a therapeutic agent for autoimmune diseases and inflammatory disorders. In a preclinical study, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone was found to inhibit the activation of PKCθ in T-cells, leading to a reduction in the production of pro-inflammatory cytokines. [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone also demonstrated efficacy in a mouse model of rheumatoid arthritis, where it reduced joint inflammation and bone destruction.

properties

Product Name

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](6-bromo-2-cyclopropylquinolin-4-yl)methanone

Molecular Formula

C18H14BrF4N3O2

Molecular Weight

460.2 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(6-bromo-2-cyclopropylquinolin-4-yl)methanone

InChI

InChI=1S/C18H14BrF4N3O2/c19-9-3-4-12-10(5-9)11(6-13(24-12)8-1-2-8)16(27)26-18(28,17(22)23)7-14(25-26)15(20)21/h3-6,8,15,17,28H,1-2,7H2

InChI Key

QCGPTIWVWRWHLD-UHFFFAOYSA-N

SMILES

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O

Origin of Product

United States

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